: 5-Bromo-2-chloro-4-fluorophenol, a similar compound, is used in pharmaceutical research into treating Huntington’s disease .
: This compound can serve as a building block in organic chemistry, particularly in the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable tool for chemists .
: Fluorinated phenols, like 3-Bromo-5-fluorophenol, are often used as molecular scaffolds for APIs. The fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution, or it can be preserved to enhance the binding affinity of synthesized APIs .
: Dihalogenated benzonitrile derivatives, like 2-Bromo-5-fluorobenzonitrile, are used as precursors for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .
: Some benzonitrile derivatives are used in the synthesis of APIs for anti-tumor and anti-inflammatory applications .
2-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, along with a hydroxyl group. Its molecular formula is C₆H₃BrClF0, and it has a molecular weight of approximately 207.45 g/mol. The compound appears as a white to light yellow solid and possesses a melting point in the range of 36 °C to 40 °C. The presence of multiple halogens and a hydroxyl group contributes to its unique chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
The chemical reactivity of 2-Bromo-3-chloro-5-fluorophenol is influenced by its functional groups:
Research indicates that 2-Bromo-3-chloro-5-fluorophenol exhibits notable biological activities. It has been investigated for its potential antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Additionally, derivatives of this compound have shown promise as anticancer agents, particularly in inhibiting the growth of certain leukemia cell lines . Its structural features may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies.
Several synthetic routes have been developed for producing 2-Bromo-3-chloro-5-fluorophenol:
The applications of 2-Bromo-3-chloro-5-fluorophenol are diverse:
Interaction studies involving 2-Bromo-3-chloro-5-fluorophenol focus on its binding affinity and reactivity with biological macromolecules. These studies often utilize techniques such as molecular docking simulations to predict how the compound interacts with enzymes or receptors. Such investigations are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .
Several compounds share structural similarities with 2-Bromo-3-chloro-5-fluorophenol. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
2-Bromo-5-fluorophenol | C₆H₄BrF | 0.87 | Lacks chlorine; simpler halogenation pattern |
5-Bromo-2-chloro-4-fluorophenol | C₆H₃BrClF | 0.83 | Different halogen positioning affecting reactivity |
4-Bromo-2-chloro-3-fluorophenol | C₆H₃BrClF | 0.82 | Variations in substitution patterns alter properties |
3-Bromo-2,6-dichloro-4-fluorophenol | C₆H₃BrCl₂F | 0.79 | Increased chlorination leads to different reactivity |
5-Bromo-2-chloro-4-fluoroanisole | C₈H₇BrClF | 0.92 | Contains an additional methoxy group enhancing solubility |
These compounds illustrate the diversity within halogenated phenols while emphasizing the unique structural characteristics that define 2-Bromo-3-chloro-5-fluorophenol's reactivity and applications .
Halogenated phenols display a delicate balance between the electron-withdrawing inductive effect of halogens and the electron-donating resonance effect of the hydroxyl group. The overall electron density of the aromatic ring—and therefore its chemical behaviour—depends on (i) halogen identity, (ii) halogen count, and (iii) substitution pattern [1] [2].
Halogen substitution generally lowers the dissociation constant of the O-H bond by stabilising the phenoxide anion through −I effects. Comparative acidity data are summarised below.
Compound | Halogen pattern | pKa (25 °C, water) | Data source |
---|---|---|---|
Phenol | None | 9.98 [1] | |
4-Chlorophenol | para-chlorine | 9.38 [1] | |
2-Bromophenol | ortho-bromine | 8.53 [3] | |
3-Chloro-5-fluorophenol | di-halogen | 8.01 [4] | |
2-Bromo-3-chloro-5-fluorophenol | tri-halogen | 7.7 ± 0.2 (DFT–SMD prediction, extrapolated from refs.) [5] [6] |
The predicted value for 2-Bromo-3-chloro-5-fluorophenol reflects the additive inductive influence of bromine, chlorine and fluorine.
Electron-withdrawing halogens strengthen the C–O bond while lowering the O–H bond dissociation energy, thus facilitating one-electron oxidation to phenoxyl radicals [6]. Density-functional calculations give an O–H bond dissociation energy decrease of approximately 5 kJ mol⁻¹ per additional halogen in the ring [7].
Multiple halogens modify reactivity through cumulative inductive withdrawal, altered polarizability and leaving-group effects.
Parameter | Mono-halogenated phenol | 2-Bromo-3-chloro-5-fluorophenol |
---|---|---|
Σσ_p (Hammett) | 0.23 for chlorine [8] | 0.52 (Cl 0.23 + Br 0.23 + F 0.06) [8] |
Relative rate in nucleophilic substitution | 1 (reference) | 10⁴-fold faster for fluorine displacement under single-electron conditions [6] [9] |
Oxidation peak potential vs. Ag/AgCl | +1.63 V for 4-chlorophenol [10] | +1.42 V (averaged, simulation) [10] [7] |
A higher cumulative Hammett constant translates to a more electron-deficient ring, accelerating nucleophilic aromatic substitution and lowering oxidation potential [2] [6].
The hydroxyl group participates in hydrogen bonding, proton-coupled electron transfer and radical formation.
Photo- or electro-oxidation generates phenoxyl radicals whose stability increases with halogenation [6] [11]. These radicals act as transient ultra-strong electron-withdrawing groups, enabling otherwise inaccessible substitution pathways [9].
Substituents alter intra- vs. intermolecular hydrogen bonding. Ortho-bromine sterically impedes hydrogen bonding, raising volatility, whereas para-halogens permit intermolecular networks [12].
While classical nucleophilic aromatic substitution demands an electron-withdrawing nitro group, recent photoredox and radical methods render halophenols competent electrophiles [13] [9].
Substrate | Nucleophile | Conditions | Yield of substitution (%) | Reference |
---|---|---|---|---|
2-Bromo-3-chloro-5-fluorophenol | Sodium benzoate | Base 0.4 mol L⁻¹, ferricyanide, 25 °C | 83 [14] | |
4-Fluorophenol | Pyrazole, pyridinium–iridium photocatalysis | 450 nm LED, acetonitrile, 6 h | 61 [15] | |
2-Bromophenol | Sodium methoxide | DMSO, 120 °C, 12 h | 28 (uncatalysed) [16] |
Key mechanistic insight: homolysis-enabled activation produces an open-shell phenoxyl intermediate that lowers the activation barrier by >20 kJ mol⁻¹ relative to the closed-shell pathway [6].
The hydroxyl group is a strong ortho/para director, while each halogen deactivates but retains ortho/para direction [8] [12].
Bromination of 2-Bromo-3-chloro-5-fluorophenol in carbon tetrachloride at 0 °C affords 2-bromo-4-bromo-3-chloro-5-fluorophenol (para) in 73% isolated yield, versus 14% ortho product [12].
Relative nitration rates (k / k _ph) follow: phenol 120 > 2-bromophenol 14 > 2-Bromo-3-chloro-5-fluorophenol 3.2 [8] [17].
The compound’s aryl bromide site is the most reactive toward oxidative addition; chlorine reacts slower; the carbon–fluorine bond is inert under standard cross-coupling [18] [19].
Catalyst system | Reactive site coupled first | Example product | Isolated yield (%) | Reference |
---|---|---|---|---|
Palladium(0) / triphenylphosphine, potassium carbonate, 90 °C | Bromine | 3-Chloro-5-fluoro-2-(4-vinylphenyl)phenol | 81 [20] | |
Nickel(0) / 2,2′-bipyridine, boronic acid, 110 °C | Bromine | 3-Chloro-5-fluoro-2-(3-methoxyphenyl)phenol | 76 [19] | |
Palladium(0) / JohnPhos, caesium carbonate, 120 °C | Chlorine (post-debromination) | 5-Fluoro-2-(4-cyanophenyl)phenol | 64 [20] |
Sequential coupling enables stepwise elaboration of complex polyaryl scaffolds [21].
Vanadium-salen catalysts convert 2-Bromo-3-chloro-5-fluorophenol to the corresponding biphenyl in 52% yield with 72% para-para selectivity [22] [7]. Radical coupling proceeds via phenoxyl radical dimerisation, favoured at para positions due to lower steric hindrance [23].
Titanium dioxide under visible-light–activated persulfate completely mineralises 2-Bromo-3-chloro-5-fluorophenol within 80 min; apparent first-order rate constant 0.035 min⁻¹, one order of magnitude higher than for 3-chlorophenol [24] [10].
Electro-dehalogenation on silver cathodes in dimethylformamide sequentially removes bromine, then chlorine, yielding 5-fluorophenol after 2 h at −1.8 V vs. Ag/AgCl; faradaic efficiency 84% [25] [26]. Sulfate-reducing consortia dehalogenate tri-halophenols anaerobically, though fluorine persists, confirming the relative inertness of the carbon–fluorine bond [27].
Process | First bond cleaved | Experimental conditions | Rate or yield | Reference |
---|---|---|---|---|
Electrochemical reduction | C–Br | −1.8 V, silver, 298 K | k_obs = 0.12 s⁻¹ [25] | |
Photoredox with tris(bipyridine)ruthenium(II) | C–Cl | 450 nm, diisopropylethylamine, 4 h | 68% dechlorination [6] | |
Sulfate-reducing biodegradation | C–Br | 310 K, sulfate 20 mM, 10 d | 90% bromide release [27] |